molecular formula C8H11NO2 B15259704 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol

5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol

Cat. No.: B15259704
M. Wt: 153.18 g/mol
InChI Key: JJNGIEBGMPFNJN-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol is a heterocyclic compound with the molecular formula C8H11NO2 It is a derivative of benzoxazole, characterized by the presence of a methyl group at the 5th position and a hydroxyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone.

    Reduction: The benzoxazole ring can be reduced under specific conditions to form a dihydro derivative.

    Substitution: The methyl group at the 5th position can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed.

Major Products

    Oxidation: Formation of 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one.

    Reduction: Formation of this compound dihydro derivative.

    Substitution: Formation of various substituted benzoxazole derivatives depending on the electrophile used.

Scientific Research Applications

5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol involves its interaction with specific molecular targets. The hydroxyl group at the 3rd position can form hydrogen bonds with biological macromolecules, while the benzoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-1,2-benzoxazol-3-ol: Lacks the methyl group at the 5th position.

    5-Methyl-1,2-benzoxazol-3-ol: Lacks the tetrahydro ring structure.

    5-Methyl-4,5,6,7-tetrahydro-1,2-benzothiazol-3-ol: Contains a sulfur atom instead of an oxygen atom in the ring.

Uniqueness

5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol is unique due to the presence of both a methyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. The tetrahydro ring structure also enhances its stability and solubility compared to non-tetrahydro analogs.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one

InChI

InChI=1S/C8H11NO2/c1-5-2-3-7-6(4-5)8(10)9-11-7/h5H,2-4H2,1H3,(H,9,10)

InChI Key

JJNGIEBGMPFNJN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C(=O)NO2

Origin of Product

United States

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